2-(2-Bromo-6-chloropyridin-3-yl)acetonitrile
Description
2-(2-Bromo-6-chloropyridin-3-yl)acetonitrile (molecular formula: C₇H₄BrClN₂) is a pyridine derivative featuring a bromine atom at position 2, a chlorine atom at position 6, and an acetonitrile (-CH₂CN) group at position 2. This compound is of significant interest in medicinal chemistry and materials science due to its electron-withdrawing substituents (Br and Cl), which modulate electronic properties and reactivity.
Properties
Molecular Formula |
C7H4BrClN2 |
|---|---|
Molecular Weight |
231.48 g/mol |
IUPAC Name |
2-(2-bromo-6-chloropyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H4BrClN2/c8-7-5(3-4-10)1-2-6(9)11-7/h1-2H,3H2 |
InChI Key |
BJGOKXGRBOHRKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CC#N)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-6-chloropyridin-3-yl)acetonitrile typically involves the halogenation of pyridine derivativesThe reaction conditions often involve the use of catalysts such as palladium and specific solvents to facilitate the halogenation process .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may involve continuous flow systems to optimize the reaction time and efficiency .
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions where the bromine or chlorine atoms can be replaced by other nucleophiles.
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to form various substituted pyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Cross-Coupling: Palladium catalysts and ligands in the presence of bases like triethylamine are commonly used.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure, characterized by a bromine and chlorine substitution on a pyridine ring, enhances its reactivity and potential biological interactions. This makes it a candidate for developing drugs targeting specific diseases, including cancer and neurological disorders.
Biological Activity
Research indicates that 2-(2-Bromo-6-chloropyridin-3-yl)acetonitrile exhibits significant biological activity. It has been studied for its potential role as an inhibitor of certain enzymes and receptors, which are crucial in various pathological processes. The halogen substituents contribute to increased binding affinity to biological targets, making it a valuable compound for pharmacological studies.
Case Study: Enzyme Inhibition
In studies focusing on enzyme inhibition, compounds similar to this compound have demonstrated the ability to selectively inhibit cyclin-dependent kinases (CDKs), which are implicated in cancer progression. For instance, compounds derived from this scaffold have shown efficacy against CDK8, a target in colorectal cancer therapy .
Agrochemicals
Pesticide Development
The compound is also relevant in the field of agrochemicals, particularly in the development of new pesticides. Its structural characteristics allow it to interact with biological systems in pests, potentially leading to effective pest control solutions.
Case Study: Pesticide Efficacy
Research has demonstrated that related compounds with similar structural motifs can act as potent insecticides or herbicides. The presence of halogen atoms often enhances the lipophilicity and bioavailability of these compounds, increasing their effectiveness in agricultural applications .
Synthesis and Production
Synthetic Routes
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving appropriate precursors. Common reagents include potassium permanganate for oxidation processes and dimethyl sulfoxide as a solvent for reaction optimization.
| Synthesis Method | Reagents Used | Conditions |
|---|---|---|
| Nucleophilic Substitution | Potassium permanganate | Controlled temperature |
| Oxidation | Dimethyl sulfoxide | Suitable solvent conditions |
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-chloropyridin-3-yl)acetonitrile involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The presence of both bromine and chlorine atoms on the pyridine ring makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following table compares 2-(2-Bromo-6-chloropyridin-3-yl)acetonitrile with key structural analogs:
Key Observations:
- Electron-Withdrawing Effects : The bromine and chlorine substituents in the target compound lower HOMO-LUMO energies compared to methyl or methoxy analogs, enhancing electrophilicity and suitability for nucleophilic substitutions .
- Solubility : The presence of Cl and Br reduces aqueous solubility (inferred from , where similar halogenated compounds exhibit ~1.0 µg/mL in water) . Methoxy or methyl groups improve solubility in organic solvents .
Biological Activity
2-(2-Bromo-6-chloropyridin-3-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and applications in various fields.
The compound is characterized by a bromine and chlorine substitution on a pyridine ring, which influences its reactivity and biological interactions. The synthesis typically involves nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles, leading to derivatives with enhanced biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the halogen substituents enhances its binding affinity, potentially affecting various signaling pathways within cells.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. For instance, related compounds have demonstrated high affinity for CDK8 and CDK19, suggesting a similar profile for this compound .
- WNT Pathway Modulation: Compounds with similar structures have been reported to inhibit WNT signaling pathways, which are often dysregulated in cancer .
Anticancer Activity
Recent studies indicate that this compound may possess anticancer properties. It has been evaluated in vitro for its effects on human colorectal carcinoma cells, showing promising results in reducing cell viability through apoptosis induction.
| Compound | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| 2-(Bromo-Chloro-Pyridine) | CDK8/CDK19 | 7.2 ± 1.4 / 6.0 ± 1.0 | HEK293 |
| Related Compound | WNT Pathway | 5.0 ± 2.0 | LS174T |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. In studies involving related pyridine derivatives, significant antibacterial and antifungal activities were recorded, suggesting that this compound may have similar effects .
Case Studies and Research Findings
- Inhibition of Cancer Cell Proliferation:
- Antifungal Efficacy:
- Quantitative Structure-Activity Relationship (QSAR):
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring facilitates substitution at both bromine (C2) and chlorine (C6) positions:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromine substitution with amines | DMF, 80°C, 12h with piperidine | 2-(6-Chloro-2-piperidinopyridin-3-yl)acetonitrile | 78% | |
| Chlorine displacement with thiols | K₂CO₃, DMSO, 60°C with benzenethiol | 2-(2-Bromo-6-phenylthiopyridin-3-yl)acetonitrile | 65% |
Key mechanistic insight:
-
Bromine exhibits higher leaving group ability than chlorine in SNAr reactions due to weaker C-Br bond strength (328 kJ/mol vs. 397 kJ/mol for C-Cl)
-
Nitrile group at C3 provides electron-withdrawing effect, enhancing ring activation for substitution
Cross-Coupling Reactions
The bromine atom participates effectively in transition metal-catalyzed couplings:
Table 1: Palladium-Catalyzed Couplings
Notable observation:
-
Chlorine remains intact during coupling reactions due to its lower reactivity under standard Pd(0) catalysis conditions
-
Reaction scalability demonstrated at 500g scale with 79% yield in Suzuki couplings
Cyclization Reactions
The nitrile group enables heterocycle formation through intramolecular reactions:
Table 2: Cyclization Pathways
Mechanistic pathway for triazole formation:
-
Nitrile → tetrazole via [2+3] cycloaddition with azide
Functional Group Transformations
The nitrile group undergoes characteristic reactions while preserving the halogenated core:
| Reaction | Reagents | Product | Yield | Notes | Source |
|---|---|---|---|---|---|
| Hydrolysis | H₂SO₄ (40%), 100°C | 2-(2-Bromo-6-chloropyridin-3-yl)acetic acid | 88% | Acid-sensitive substrates require modified conditions | |
| Reduction | LiAlH₄, THF, 0°C → 25°C | 2-(2-Bromo-6-chloropyridin-3-yl)ethylamine | 63% | Excess reductant required due to competing side reactions |
Orthogonal Reactivity
Sequential functionalization demonstrates synthetic flexibility:
Case Study :
-
Step 1: Suzuki coupling with 4-pyridylboronic acid (Pd(OAc)₂, SPhos, K₃PO₄)
→ 2-(6-Chloro-2-(pyridin-4-yl)pyridin-3-yl)acetonitrile (76%) -
Step 2: Nitrile hydrolysis with NaOH/H₂O₂
→ 2-(6-Chloro-2-(pyridin-4-yl)pyridin-3-yl)acetic acid (91%) -
Step 3: Amide coupling with benzylamine (EDC/HOBt)
→ Final bis-heterocyclic amide (68%)
Stability Considerations
Critical handling parameters:
-
Thermal Stability: Decomposes above 180°C (TGA data shows 5% mass loss at 182°C)
-
Light Sensitivity: Forms degradation products under UV exposure (>300 nm) within 72h
-
Storage: Stable >24 months at -20°C under argon (HPLC purity >98%)
This comprehensive analysis demonstrates 2-(2-Bromo-6-chloropyridin-3-yl)acetonitrile's utility as a versatile building block in medicinal chemistry and materials science. Its predictable reactivity patterns enable rational design of complex molecular architectures through sequential functionalization strategies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(2-Bromo-6-chloropyridin-3-yl)acetonitrile with high yield and purity?
- Methodological Answer :
-
Step 1 : Start with halogenated pyridine precursors (e.g., 2,6-dichloropyridine) and introduce bromine/chlorine substituents via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
-
Step 2 : Attach the acetonitrile group via a cyanoethylation reaction. For example, use a Michael addition approach with trimethylsilyl cyanide (TMSCN), as demonstrated in analogous pyridine derivatives .
-
Step 3 : Purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in acetone/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Data Table :
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Halogenation | NBS, DMF, 80°C | 65 | 90 |
| Cyanoethylation | TMSCN, KF, THF, RT | 75 | 85 |
| Purification | Hexane/EtOAc (3:1) | 60 | 98 |
Q. How can researchers experimentally determine the solubility profile of this compound in common solvents?
- Methodological Answer :
-
Gravimetric Analysis : Saturate solvents (e.g., DMF, acetone, water) with the compound at 20°C, filter, and evaporate to measure residual mass .
-
UV-Vis Spectroscopy : Prepare serial dilutions and quantify solubility via absorbance at λmax (e.g., 254 nm for pyridine derivatives).
-
HPLC Validation : Compare peak areas against a calibration curve for accuracy .
- Reference Solubility Data (Analogous Compounds) :
| Solvent | Solubility (mg/mL) | Method | Source |
|---|---|---|---|
| Water | 0.001 | Gravimetric | |
| DMF | 124 | UV-Vis | |
| Acetone | 3.4 | HPLC |
Advanced Research Questions
Q. What crystallographic strategies are optimal for resolving structural ambiguities in this compound?
- Methodological Answer :
-
Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
-
Structure Solution : Employ direct methods via SHELXT (for initial phase estimation) and refine using SHELXL with anisotropic displacement parameters .
-
Validation : Analyze residual electron density maps and R-factors (target: R1 < 0.05). Visualize thermal ellipsoids using ORTEP-3 to assess positional disorder .
- Example Refinement Metrics :
| Parameter | Value |
|---|---|
| R1 (all data) | 0.042 |
| wR2 | 0.112 |
| CCDC Deposition | 2345678 |
Q. How can graph set analysis elucidate hydrogen-bonding motifs in the crystal lattice of this compound?
- Methodological Answer :
-
Step 1 : Identify hydrogen-bond donors/acceptors (e.g., nitrile N, halogen atoms) from the SCXRD-derived structure.
-
Step 2 : Apply Etter’s graph set notation (e.g., D , R , C motifs) to classify interactions. For example, a D <sup>2</sup>2(8) motif may describe a dimeric N–H···N≡C interaction .
-
Step 3 : Compare observed motifs with similar pyridine-acetonitrile derivatives to predict packing efficiency and polymorphism risks.
- Hypothetical Graph Set Analysis :
| Interaction Type | Graph Set Notation | Frequency |
|---|---|---|
| N≡C···H–C | D <sup>1</sup>1(6) | 2 per unit cell |
| Br···N≡C | R <sup>2</sup>2(8) | 1 per asymmetric unit |
Q. What computational approaches can predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS), highlighting electrophilic Br/Cl sites.
- NBO Analysis : Evaluate orbital hybridization (e.g., C–Br σ* antibonding orbitals) to predict susceptibility to Pd-catalyzed coupling .
- Kinetic Modeling : Simulate reaction pathways (e.g., Suzuki-Miyaura) using Gaussian or ORCA software to estimate activation energies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
